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molecular formula C18H21N3OS B1341998 Acetyl Methylene Blue CAS No. 3763-06-2

Acetyl Methylene Blue

Cat. No. B1341998
M. Wt: 327.4 g/mol
InChI Key: JEOGFTYLESYHAM-UHFFFAOYSA-N
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Patent
US09174954B2

Procedure details

Synthesis using sodium borohydride/Hunig's base in one pot. To a 500 cm3 round bottom flask under an atmosphere of nitrogen was added methylthioninium chloride trihydrate (80.2 mmol, 30 g) and acetonitrile (150 cm3). Sodium borohydride (104 mmol, 3.94 g) was added in four equal portions over a 30 minute time period. The temperature of the mixture was maintained at 35° C. with a cold water bath and was stirred for 30 minutes. The yellow/green suspension had acetic anhydride (321 mmol, 32.75 g) and Hunig's base (diisopropylethylamine) (120 mmol, 15.55 g) added. The mixture was heated at 90° C. for 2 hours. The cooled mixture was then poured carefully into ice water (200 cm3) in ten equal portions while stirring to give a precipitate. The precipitate was stirred for 30 minutes before it was filtered, washed with water (3×50 cm3), and air dried for 30 minutes. The crude material was crystallised from hot ethanol (300 cm3) to yield the title compound (13.55 g, 52%) as a light grey solid. Mp 137° C.; vmax(KBr)/cm−1 2910 (CH), 2876 (CH), 2856 (CH), 2799 (CH), 1659 (C═O), 1596 (NO2), 1502 (NO2); δH (250 MHz; CDCl3) 2.16 (3H, s, CH3), 2.93 (12H, s, NCH3), 6.59-6.62 (2H, d, J8.5, ArH), 6.69-6.71 (2H, d, J2.75, ArH), 7.08-7.47 (2H, brd s, ArH); δC (62.9 MHz; CDCl3) 170.3 (C═O), 148.9 (ArC), 127.2 (ArC), 127.1 (ArC), 127.0 (ArC), 110.9 (ArC), 110.7 (ArC), 40.7 (NCH3), 22.9 (CH3); m/z (ES) 284.2 (100%, [M−OAc]+), 328.1 (15%, [M+H]+), 350.1 (41%, [M+Na]+).
Name
sodium borohydride Hunig's base
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylthioninium chloride trihydrate
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
3.94 g
Type
reactant
Reaction Step Three
Quantity
32.75 g
Type
reactant
Reaction Step Four
Quantity
15.55 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Six
Yield
52%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].C[CH2:4][N:5]([CH:9]([CH3:11])[CH3:10])[CH:6](C)C.O.O.O.[Cl-].[CH3:16][C:17]1[SH+:18][CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=1.[BH4-].[Na+].[C:28]([O:31]C(=O)C)(=O)[CH3:29].C[CH2:36][N:37]([CH:41](C)C)C(C)C.C(#[N:46])C>>[CH3:36][N:37]([CH3:41])[C:24]1[CH:23]=[CH:22][C:16]2[N:46]([C:28](=[O:31])[CH3:29])[C:20]3[C:19]([S:18][C:17]=2[CH:25]=1)=[CH:11][C:9]([N:5]([CH3:4])[CH3:6])=[CH:10][CH:21]=3 |f:0.1.2,3.4.5.6.7,8.9|

Inputs

Step One
Name
sodium borohydride Hunig's base
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+].CCN(C(C)C)C(C)C
Step Two
Name
methylthioninium chloride trihydrate
Quantity
30 g
Type
reactant
Smiles
O.O.O.[Cl-].CC=1[SH+]C=CC=CC=CC1
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
3.94 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
32.75 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Five
Name
Quantity
15.55 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Six
Name
ice water
Quantity
200 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesis
ADDITION
Type
ADDITION
Details
added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 90° C. for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
to give a precipitate
STIRRING
Type
STIRRING
Details
The precipitate was stirred for 30 minutes before it
Duration
30 min
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water (3×50 cm3), and air
CUSTOM
Type
CUSTOM
Details
dried for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The crude material was crystallised from hot ethanol (300 cm3)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN(C=1C=CC=2N(C3=CC=C(C=C3SC2C1)N(C)C)C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.55 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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